molecular formula C23H29F3O4 B15289402 17-Hydroxyprogesterone Trifluoroacetate

17-Hydroxyprogesterone Trifluoroacetate

Cat. No.: B15289402
M. Wt: 426.5 g/mol
InChI Key: XQBRDDULCCLGOH-LHZXLZLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hydroxyprogesterone Trifluoroacetate is a high-purity chemical derivative of 17α-Hydroxyprogesterone (17-OHP), a crucial endogenous steroid hormone and metabolic intermediate . In research settings, this compound is valuable for studying the steroidogenesis pathway, where 17-OHP serves as a key precursor in the biosynthesis of glucocorticoids (like cortisol) and androgens (such as androstenedione) . It is particularly significant for in vitro investigations into congenital adrenal hyperplasia (CAH), a common genetic disorder often caused by a deficiency in the 21-hydroxylase enzyme . In this condition, the impaired conversion of 17-OHP to 11-deoxycortisol leads to a characteristic buildup of 17-OHP in the bloodstream, which can be measured as a primary diagnostic biomarker . As a progestogen, 17-OHP is also an agonist of the progesterone receptor, albeit with weaker activity than progesterone itself, and has documented interactions with other nuclear receptors . This product is supplied for laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C23H29F3O4

Molecular Weight

426.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C23H29F3O4/c1-13(27)22(30-19(29)23(24,25)26)11-8-18-16-5-4-14-12-15(28)6-9-20(14,2)17(16)7-10-21(18,22)3/h12,16-18H,4-11H2,1-3H3/t16-,17+,18+,20+,21+,22+/m1/s1

InChI Key

XQBRDDULCCLGOH-LHZXLZLDSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C(F)(F)F

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxyprogesterone Trifluoroacetate typically involves the esterification of 17-Hydroxyprogesterone with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

17-Hydroxyprogesterone Trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 17-Hydroxyprogesterone, which can be used for further chemical modifications or biological studies .

Scientific Research Applications

17-Hydroxyprogesterone Trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Hydroxyprogesterone Trifluoroacetate involves its interaction with steroid hormone receptors. It acts as an agonist of the progesterone receptor and can influence the biosynthesis of other steroids by modulating the activity of enzymes involved in steroidogenesis .

Comparison with Similar Compounds

Comparison with Similar Trifluoroacetate Derivatives

Data Table: Key Properties of Trifluoroacetate Derivatives

Compound Application/Activity Key Properties Reference
TBT-OCOCF3 Anticancer agent Cytotoxic, dose-dependent effects
CSP7 Trifluoroacetate Peptide therapeutic Moisture-sensitive, reversible aggregation
Phaeantharine Trifluoroacetate Anti-MRSA agent Effective against resistant S. aureus
EG00229 Trifluoroacetate HPLC analysis 98% purity, low interference
Phenyl Trifluoroacetate Chemical synthesis Boiling point: 146–147°C, volatile ester
Silver Trifluoroacetate Organic synthesis Aryne trapping, yields phenolic products

Discussion and Implications for 17-Hydroxyprogesterone Trifluoroacetate

While direct data on this compound are lacking, comparisons with analogs suggest:

  • Enhanced Solubility : Like CSP7 trifluoroacetate, the trifluoroacetate group may improve aqueous solubility compared to the parent steroid, aiding in drug delivery .
  • Stability Considerations : Similar to EG00229 trifluoroacetate, high purity and stability would be critical for pharmaceutical formulations, though moisture sensitivity (as seen in CSP7) may require controlled storage .
  • Biological Modulation : The trifluoroacetate moiety could alter receptor binding or metabolic pathways, akin to how it enhances anti-MRSA activity in phaeantharine derivatives .

Biological Activity

17-Hydroxyprogesterone Trifluoroacetate (17-OHP-TFA) is a synthetic derivative of 17-hydroxyprogesterone (17-OHP), a steroid hormone involved in various biological processes, including adrenal function and reproductive health. This article explores the biological activity of 17-OHP-TFA, highlighting its effects on steroid receptors, clinical implications, and relevant case studies.

Biological Activity Overview

Mechanism of Action
17-OHP-TFA interacts with steroid hormone receptors, particularly the mineralocorticoid receptor (MR) and progesterone receptor (PR). Research indicates that this compound can influence aldosterone-mediated transactivation of the MR, demonstrating both agonistic and antagonistic properties depending on the context and concentration used in assays .

In Vitro Studies
A study employing COS7 cells demonstrated that 17-OHP inhibited aldosterone-induced transactivation of the human mineralocorticoid receptor in a concentration-dependent manner. Specifically, increasing concentrations of 17-OHP led to significant inhibition of MR activation by aldosterone, suggesting potential clinical implications for patients with conditions like Congenital Adrenal Hyperplasia (CAH) where mineralocorticoid activity is critical .

Case Studies

Case Study: Elevated 17-OHP Levels in Newborns
A notable case involved a female infant with elevated levels of 17-OHP detected during newborn screening for 21-hydroxylase deficiency, a common cause of CAH. Despite elevated levels, the infant exhibited no clinical signs of androgen excess. Further evaluation revealed a rare condition known as 3β-hydroxysteroid dehydrogenase deficiency, underscoring the importance of accurate diagnosis in interpreting elevated 17-OHP levels .

Clinical Implications in Triplet Pregnancies
A meta-analysis investigated the effects of prophylactic administration of 17-hydroxyprogesterone caproate (a related compound) in triplet pregnancies. The study found no significant differences in perinatal outcomes between those treated with the hormone and those receiving placebo, indicating that while 17-OHP derivatives may have biological activity, their clinical efficacy in certain contexts may be limited .

Table: Summary of Key Research Findings on this compound

StudyObjectiveKey Findings
Assess effect on MR transactivationInhibits aldosterone-mediated transactivation; significant at higher concentrations.
Explore elevated levels in newbornsElevated levels can indicate different conditions; accurate diagnosis is crucial.
Evaluate effects in triplet pregnanciesNo significant impact on perinatal outcomes; efficacy questioned.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.